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Compound of Interest

Compound Name:
Ethyl 2-(2-bromothiazol-4-

yl)acetate

Cat. No.: B1424239 Get Quote

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a

cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in

various non-covalent interactions have cemented its status as a "privileged structure." This

scaffold is present in a wide array of natural products and synthetic drugs, including the

antibiotic Penicillin and the anticancer agent Tiazofurin. The inherent stability of the thiazole

ring, coupled with its capacity for functionalization at multiple positions, allows for the

generation of vast chemical diversity, making it an attractive starting point for drug discovery

campaigns.

Within this important class of heterocycles, Ethyl 2-(2-bromothiazol-4-yl)acetate (CAS No:

56355-79-4) has emerged as a particularly valuable and versatile building block.[1][2] Its

structure incorporates three key features for chemical modification: a reactive bromine atom at

the 2-position, a readily modifiable ethyl ester, and an active methylene group. This trifecta of

reactive sites provides medicinal chemists with a powerful platform for synthesizing a diverse

range of derivatives and analogs to probe structure-activity relationships (SAR) and develop

novel therapeutic agents.[3]

This guide offers a comprehensive overview of ethyl 2-(2-bromothiazol-4-yl)acetate, from its

fundamental synthesis to its application in creating advanced derivatives with significant

biological potential. We will explore the causality behind synthetic strategies, detail key

experimental protocols, and present a logical framework for derivatization, all grounded in

authoritative scientific literature.
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Compound Profile: Ethyl 2-(2-bromothiazol-

4-yl)acetate

CAS Number 56355-79-4[1][4]

Molecular Formula C₇H₈BrNO₂S[1][2]

Molecular Weight 250.11 g/mol [4]

Boiling Point ~291.9 °C (Predicted)[4]

Density ~1.6 g/cm³ (Predicted)[1]

SMILES CCOC(=O)CC1=CSC(=N1)Br[2]

InChI Key DHFZEWZLCNRIRX-UHFFFAOYSA-N[2]

Part 1: Synthesis of the Core Scaffold
The construction of the ethyl 2-(2-bromothiazol-4-yl)acetate core is most efficiently achieved

via the Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring.

This reaction involves the condensation of an α-haloketone with a thioamide. For our target

molecule, a variation of this approach is employed, utilizing precursors that build the desired

acetate side chain into the final product.

The rationale for this pathway is its high efficiency and the ready availability of starting

materials. The key transformation is the cyclization reaction, which forms the stable aromatic

thiazole ring, driven by the formation of strong C-S and C=N bonds.
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Caption: Hantzsch synthesis workflow for the core scaffold.

Experimental Protocol: Synthesis of Ethyl 2-(2-
bromothiazol-4-yl)acetate
This protocol is a representative procedure based on the principles of Hantzsch thiazole

synthesis.

Materials:

Ethyl 4-chloroacetoacetate

2-Bromothioacetamide

Ethanol (Absolute)

Sodium bicarbonate (NaHCO₃)
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Ethyl acetate

Brine solution

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, dissolve 2-bromothioacetamide (1.0 eq) in absolute ethanol.

Addition of Reactant: To this stirring solution, add ethyl 4-chloroacetoacetate (1.05 eq)

dropwise at room temperature.

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC). The causality for

heating is to provide the necessary activation energy for the condensation and cyclization

steps.

Work-up: After completion, cool the mixture to room temperature and neutralize with a

saturated aqueous solution of sodium bicarbonate to quench any remaining acid.

Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue three

times with ethyl acetate.[5] The organic layers are combined.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure.[5]

Final Product: Purify the resulting crude oil via column chromatography on silica gel (using a

hexane/ethyl acetate gradient) to yield ethyl 2-(2-bromothiazol-4-yl)acetate as a pure

compound.

Self-Validation: The structure of the final product must be rigorously confirmed using

spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to ensure the

correct isomer has been formed and to verify its purity.

Part 2: Strategic Derivatization Pathways
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The power of ethyl 2-(2-bromothiazol-4-yl)acetate lies in its predictable reactivity at three

distinct sites, allowing for systematic structural modifications.

C2 Position (Bromine Substitution) Ester Moiety Modification Methylene Bridge Reactions

Ethyl 2-(2-bromothiazol-4-yl)acetate

Nucleophilic Aromatic Substitution
(e.g., Amines, Thiols, Alcohols) Hydrolysis / Amidation Condensation Reactions

2-Amino Derivatives 2-Thioether Derivatives Carboxylic Acid Analogs Amide Derivatives Substituted Acrylates

Click to download full resolution via product page

Caption: Key derivatization sites on the core scaffold.

Nucleophilic Aromatic Substitution at the C2-Position
The bromine atom at the C2 position of the thiazole ring is the most versatile handle for

introducing diversity. It is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for

the introduction of a wide range of functional groups.

Causality: The electron-withdrawing nature of the thiazole ring nitrogen atom activates the

C2 position towards nucleophilic attack, facilitating the displacement of the bromide leaving

group. Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) can

also be employed for more complex C-N and C-C bond formations.

Experimental Protocol: Synthesis of 2-Amino-Thiazole
Derivatives
This general protocol describes the reaction with an amine nucleophile.

Materials:
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Ethyl 2-(2-bromothiazol-4-yl)acetate

Desired primary or secondary amine (e.g., morpholine) (1.2 eq)[6]

A non-nucleophilic base (e.g., Triethylamine, Et₃N)

Solvent (e.g., Ethanol, DMF)

Procedure:

Reaction Setup: Dissolve ethyl 2-(2-bromothiazol-4-yl)acetate in the chosen solvent in a

sealed reaction vessel.

Addition of Reagents: Add the amine followed by the base.

Heating: Heat the mixture, often under microwave irradiation or conventional heating, until

the starting material is consumed (as monitored by TLC).[7] The use of heat is critical to

overcome the energy barrier of the SₙAr reaction.

Work-up and Purification: Cool the reaction, remove the solvent, and purify the residue using

standard techniques (extraction and column chromatography) to obtain the desired 2-

substituted amino-thiazole derivative.[6]

Modification of the Ester Functional Group
The ethyl ester provides a secondary site for modification, typically after derivatization at the C2

position.

Hydrolysis: The ester can be saponified to the corresponding carboxylic acid using a base

like lithium hydroxide or sodium hydroxide. This introduces a new functional group that can

participate in amide bond formation or serve as a key pharmacophore element.

Amidation/Hydrazide Formation: Direct reaction of the ester with amines or hydrazine

hydrate can yield amides or hydrazides, respectively. These derivatives are important for

expanding SAR and are often precursors to further cyclization reactions.[8]

Reactions at the Methylene Bridge
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While less common, the active methylene group can participate in condensation reactions,

particularly with aldehydes, after conversion of the ester to a more activating group. This route

allows for the extension of the side chain and the introduction of conjugated systems.[9]

Part 3: Biologically Active Derivatives and Analogs
The true value of the ethyl 2-(2-bromothiazol-4-yl)acetate scaffold is demonstrated by the

diverse pharmacological activities of its derivatives. Thiazole-containing compounds have

shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents.[10]

Anticancer Applications
Thiazole derivatives have been extensively investigated as inhibitors of key signaling pathways

in cancer. For instance, they have been developed as potent dual inhibitors of Epidermal

Growth Factor Receptor (EGFR) and BRAFV600E, two kinases often dysregulated in various

cancers.[11]

Mechanism Insight: The thiazole core often acts as a hinge-binding motif, anchoring the

inhibitor within the ATP-binding pocket of the target kinase. The substituents at the C2 and

C4 positions explore different regions of the binding site, allowing for optimization of potency

and selectivity. The derivative 5d in one study, a 5-arylidene-2-phenyliminothiazolidin-4-one,

showed potent cytotoxic effects against multiple cancer cell lines, including breast and

colorectal carcinoma.[9]

Anticancer Thiazole

Derivatives

Compound Class Target Example Activity Reference

Thiazolidin-4-ones Cancer Cell Lines
IC₅₀ = 7.22 µg/mL

(Breast Cancer)
[9]

2,3,4-trisubstituted

thiazoles
EGFR/BRAFV600E IC₅₀ = 74 nM (EGFR) [11]

Thiazole-1,2,3-triazole

hybrids
Glioblastoma Cells IC₅₀ = 3.20 µM [12]
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Antimicrobial Activity
The thiazole ring is a well-established pharmacophore in antimicrobial agents. Derivatives

synthesized from bromo-thiazole precursors have demonstrated broad-spectrum activity

against various bacteria and fungi.[10]

Structure-Activity Relationship: Studies have shown that the nature of the substituent at the

C2 position is critical for antimicrobial potency. Often, the introduction of additional

heterocyclic rings (e.g., forming di- and trithiazole systems) can significantly enhance activity,

sometimes exceeding that of standard antibiotics.[10] The lipophilicity and electronic

properties of the substituents play a crucial role in membrane penetration and target

engagement within the microbial cell.

Conclusion and Future Perspectives
Ethyl 2-(2-bromothiazol-4-yl)acetate is a high-value synthetic intermediate that provides a

robust and flexible platform for the discovery of new bioactive molecules. Its well-defined

reactivity allows for the systematic and logical development of compound libraries targeting a

wide range of diseases. The continued exploration of novel substitutions at the C2 position,

coupled with modifications of the acetate side chain, will undoubtedly lead to the identification

of next-generation therapeutic agents. Future research should focus on leveraging modern

synthetic methods, such as photocatalysis and flow chemistry, to access novel chemical space

and on integrating computational modeling to guide the design of derivatives with enhanced

potency, selectivity, and drug-like properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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